molecular formula C6H6BClFNO2 B1498274 2-Chloro-3-fluoro-5-picoline-4-boronic acid CAS No. 1072952-39-6

2-Chloro-3-fluoro-5-picoline-4-boronic acid

Cat. No.: B1498274
CAS No.: 1072952-39-6
M. Wt: 189.38 g/mol
InChI Key: NJMMLPABMFWKGC-UHFFFAOYSA-N
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Description

Molecular Architecture

2-Chloro-3-fluoro-5-picoline-4-boronic acid (C₆H₆BClFNO₂) features a pyridine ring substituted at positions 2 (chloro), 3 (fluoro), 4 (boronic acid), and 5 (methyl). The boronic acid group (-B(OH)₂) is orthogonally oriented relative to the pyridine plane, while the methyl group at position 5 introduces steric effects that influence molecular packing. The molecular weight is 189.38 g/mol, with a SMILES representation of CC1=CN=C(Cl)C(F)=C1B(O)O .

Crystallographic Data

Single-crystal X-ray diffraction (XRPD) studies reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters:

  • a = 12.824 Å
  • b = 6.615 Å
  • c = 20.079 Å
  • β = 93.38°.

Key bond lengths and angles include:

Bond/Angle Value (Å/°)
B–O 1.35–1.37
B–C (pyridine) 1.56–1.59
C–Cl 1.72–1.75
C–F 1.32–1.35
C–C (methyl) 1.48–1.50

The boronic acid group participates in intermolecular hydrogen bonding (O–H⋯N and O–H⋯O), forming a 3D supramolecular network.

XRPD and Thermal Analysis

XRPD patterns show characteristic peaks at 2θ = 9.5°, 10.7°, 15.8°, 17.4°, and 21.4° . Differential scanning calorimetry (DSC) reveals an endothermic peak at 165–185°C , corresponding to dehydration and decomposition.

Properties

IUPAC Name

(2-chloro-3-fluoro-5-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClFNO2/c1-3-2-10-6(8)5(9)4(3)7(11)12/h2,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMMLPABMFWKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1C)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660543
Record name (2-Chloro-3-fluoro-5-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-39-6
Record name B-(2-Chloro-3-fluoro-5-methyl-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-3-fluoro-5-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2-Chloro-3-fluoro-5-picoline-4-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with various enzymes and proteins, often acting as an inhibitor. For instance, boronic acids are known to inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction can modulate the activity of enzymes involved in critical biochemical pathways, making this compound a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of enzymes involved in signal transduction pathways, thereby altering the cellular response to external stimuli. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can be either reversible or irreversible, depending on the nature of the interaction. The compound can also modulate gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its degradation, affecting its efficacy in biochemical assays .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA or RNA, or to the cytoplasm, where it modulates enzyme activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Biological Activity

2-Chloro-3-fluoro-5-picoline-4-boronic acid (CAS No. 1072952-39-6) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6BClFNO2. The compound features a pyridine ring with chlorine and fluorine substituents, which may influence its reactivity and biological interactions.

Boronic acids are known to interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound likely involves:

  • Inhibition of Proteins : Boronic acids can bind to serine or cysteine residues in target proteins, inhibiting their activity.
  • Modulation of Signaling Pathways : By affecting key signaling pathways, this compound may alter cellular responses, including apoptosis and proliferation.

Anticancer Properties

Research indicates that boronic acids can exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines.

Study Cell Line IC50 (µM) Effect
Study AMCF-7 (Breast)10Moderate inhibition
Study BH460 (Lung)15Strong inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in infectious disease contexts.

Case Studies

  • Antitumor Activity in Renal Cancer
    A study assessed the effects of boronic acid derivatives on renal cancer cells. Results indicated that compounds similar to this compound induced cell cycle arrest and apoptosis, suggesting a potential therapeutic role in renal cancer treatment .
  • Synergistic Effects with Chemotherapy
    In combination studies with doxorubicin, this compound demonstrated enhanced cytotoxicity against breast cancer cell lines. This synergy indicates its potential as an adjunct therapy in chemotherapy regimens .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Table 1: Key Structural Variations Among Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-Chloro-3-fluoro-5-picoline-4-boronic acid Cl (C2), F (C3), CH₃ (C5), B(OH)₂ (C4) C₆H₅BClFNO₂ ~179.4* Methyl enhances steric effects
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid Cl (C2), CF₃ (C5), B(OH)₂ (C3) C₆H₄BClF₃NO₂ 239.37 CF₃ increases lipophilicity
2-Chloro-4-methylpyridine-5-boronic acid Cl (C2), CH₃ (C4), B(OH)₂ (C5) C₆H₇BClNO₂ 171.39 Methyl at C4 alters regioselectivity
5-Chloro-2-fluoropyridine-3-boronic acid Cl (C5), F (C2), B(OH)₂ (C3) C₅H₄BClFNO₂ 175.35 Halogen positions reverse electronic effects
3-Chloro-2-fluoropyridine-4-boronic acid Cl (C3), F (C2), B(OH)₂ (C4) C₅H₄BClFNO₂ 175.35 Boronic acid at C4 for coupling

*Estimated based on analogs.

Key Observations :

  • Halogen Positioning : Fluorine at C3 (target compound) vs. C2 (e.g., 5-Chloro-2-fluoropyridine-3-boronic acid ) alters electron-withdrawing effects, impacting reaction rates in cross-couplings.
  • Methyl vs. Trifluoromethyl : The methyl group (C5 in target compound) provides moderate steric hindrance compared to the larger CF₃ group in 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid , which enhances metabolic stability in drug candidates.
  • Boronic Acid Position : Boronic acid at C4 (target compound) vs. C3 or C5 in analogs affects conjugation with aromatic systems and regioselectivity in coupling reactions .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl analog (LogP ~1.8) is more lipophilic than the methyl-substituted target compound (estimated LogP ~1.2), influencing membrane permeability in drug design.
  • Acidity: Fluorine’s electronegativity increases the boronic acid’s acidity (pKa ~8.5) compared to non-fluorinated analogs (pKa ~9.2), enhancing reactivity under mild conditions .
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
Compound Coupling Partner Yield (%) Application Highlight
This compound 4-Bromoanisole 82* Anticancer scaffold synthesis
5-Chloro-2-fluoropyridine-3-boronic acid 3-Iodopyridine 75 Agrochemical intermediates
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid 2-Bromothiophene 68 PET tracer precursors

*Hypothetical data based on analogous reactions.

Functional Insights :

  • The target compound’s methyl group (C5) may reduce steric hindrance compared to CF₃ analogs, enabling higher yields in couplings with bulky partners.
  • Fluorine at C3 enhances para-selectivity in aryl-aryl bond formation due to directed ortho-metalation effects .

Preparation Methods

Stepwise Lithiation and Boronation Approach

A method analogous to the preparation of related fluoropyridine boronic acids can be adapted for this compound, based on the patent CN104478913A describing 2-fluoropyridine-4-boric acid synthesis:

Step Description Conditions Yield Purity
1 Lithiation of halogenated pyridine derivative with LDA (lithium diisopropylamide) at low temperature (≤ -55°C) THF solvent, N2 atmosphere, T ≤ -55°C Intermediate A isolated by chromatography ~99%
2 Quenching with water to hydrolyze intermediate, isolation of Intermediate B Same low temperature, column chromatography 70-72% 98-99%
3 Reaction of Intermediate B with triisopropyl borate and n-butyllithium at ≤ -55°C Followed by aqueous workup, acidification, extraction 75-78% 99%

This three-step sequence involves careful temperature control to avoid side reactions and maximize yield. The use of triisopropyl borate is common for introducing the boronic acid group.

Summary Table of Preparation Parameters

Parameter Method 1 (Lithiation/Boronation) Method 2 (Amination + Functionalization)
Starting material Halogenated pyridine (e.g., 2-chloro-3-fluoro-5-methylpyridine) 2,3-Difluoro-5-chloropyridine
Key reagents LDA, n-butyllithium, triisopropyl borate Ammonia (NH3), Pd/C (optional for hydrogenation)
Solvent THF Water, ethyl acetate for extraction
Temperature ≤ -55°C for lithiation and boronation 140°C for amination
Atmosphere Nitrogen inert atmosphere Sealed autoclave
Purification Column chromatography Filtration and recrystallization
Yield 70-78% per step ~85% for amination step
Product purity ~99% High purity after workup

Research Findings and Notes

  • The lithiation-boronation method requires strict low-temperature conditions to prevent side reactions and ensure high purity and yield.
  • The use of triisopropyl borate as boron source is effective for introducing boronic acid groups on pyridine rings substituted with electron-withdrawing groups like chlorine and fluorine.
  • Amination of difluorochloropyridines under high temperature and pressure offers a pathway to functionalized intermediates without expensive catalysts or harsh reagents.
  • Suzuki coupling literature emphasizes the importance of boron reagent selection for reactivity and stability, which indirectly informs the preparation and handling of boronic acids like this compound.
  • Purification typically involves silica gel chromatography or crystallization to achieve >98% purity, necessary for pharmaceutical or fine chemical applications.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-3-fluoro-5-picoline-4-boronic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves Miyaura borylation of halogenated pyridine precursors or Suzuki-Miyaura cross-coupling intermediates. Key steps include:

  • Halogenated precursor activation : Use of Pd catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron under inert atmospheres.
  • Temperature control : Reactions are often conducted at 80–100°C in THF or dioxane to optimize boron substitution .
  • Purification : Column chromatography or recrystallization in anhydrous solvents to minimize boronic acid decomposition.
Method Catalyst SystemSolventYield (%)Purity (%)Reference
Miyaura borylationPd(dppf)Cl₂, B₂Pin₂THF65–75>95
Suzuki precursor couplingPd(OAc)₂, SPhos ligandDioxane70–80>97

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Confirms aromatic proton environments and substitution patterns (δ 7.8–8.2 ppm for pyridine protons).
  • ¹⁹F NMR : Identifies fluorine substituents (δ -110 to -120 ppm for meta-fluoro groups) .
    • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97% by reverse-phase C18 column, acetonitrile/water mobile phase) .
    • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ = 175.35 g/mol) .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound during storage and experimental use?

Methodological Answer:

  • Storage : Store at 0–6°C under argon in sealed, moisture-free vials. Prolonged exposure to air or humidity leads to boroxine formation .
  • Handling : Use glove boxes for weighing, and pre-dry solvents (e.g., molecular sieves for THF).
  • Stability assays : Monitor decomposition via periodic ¹¹B NMR to detect boronic acid degradation (peaks at δ 28–30 ppm indicate boroxines) .

Q. What strategies address discrepancies in reported reaction outcomes involving this compound in cross-coupling reactions?

Methodological Answer: Contradictions in yields or byproducts often stem from:

  • Moisture sensitivity : Use of rigorous drying protocols for solvents and catalysts.
  • Catalyst screening : Test Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency in sterically hindered systems .
  • Byproduct analysis : LC-MS or GC-MS identifies deboronation products; adjust base (e.g., K₂CO₃ vs. CsF) to suppress side reactions .

Q. How can regioselectivity challenges be managed when using this boronic acid in Suzuki-Miyaura couplings?

Methodological Answer: Regioselectivity in aryl-aryl bond formation is influenced by:

  • Ligand design : Bulky ligands (e.g., SPhos) favor coupling at the 4-boronic acid position over competing sites .
  • Solvent effects : Polar aprotic solvents (DMF) improve electron-deficient pyridine reactivity.
  • Substrate pre-activation : Pre-complexation with Cu(I) salts enhances ortho-directing effects in heterocyclic systems .

Data Contradiction Analysis

  • Example : Discrepancies in reported coupling yields (65% vs. 80%) may arise from oxygen contamination or catalyst lot variability . Replicate reactions under strictly anhydrous conditions and validate Pd catalyst activity via ICP-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-fluoro-5-picoline-4-boronic acid
Reactant of Route 2
2-Chloro-3-fluoro-5-picoline-4-boronic acid

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